1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one
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Overview
Description
1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a methyl group, and a cyclohepta[b]pyrrole ring system
Preparation Methods
The synthesis of 1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrole aldehydes with organic acids through Knoevenagel condensation . This process is followed by further modifications to introduce the diethylamino and methyl groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one can be compared with other similar compounds, such as:
1H-pyrrol-2-ylmethylenes: These compounds share a similar pyrrole ring structure but differ in their substituents and overall reactivity.
Di(1H-pyrrol-2-yl)methanethione: This compound has a similar pyrrole core but includes a methanethione group, leading to different chemical properties and applications.
Pyrrole-BF2 (BOPHY) fluorophores: These compounds are used in bioimaging and chemosensing due to their unique photophysical properties.
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(diethylamino)-3-methylcyclohepta[b]pyrrol-8-one |
InChI |
InChI=1S/C14H18N2O/c1-4-15(5-2)16-10-11(3)12-8-6-7-9-13(17)14(12)16/h6-10H,4-5H2,1-3H3 |
InChI Key |
XAVZWWPCCYQCKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N1C=C(C2=C1C(=O)C=CC=C2)C |
Origin of Product |
United States |
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